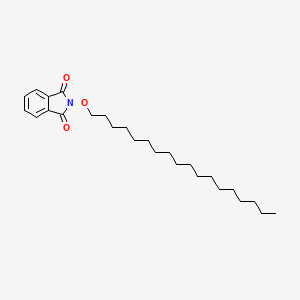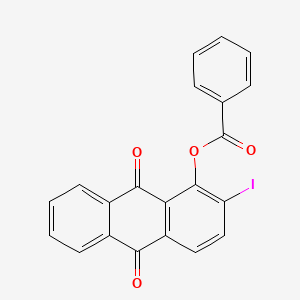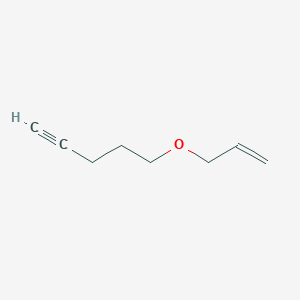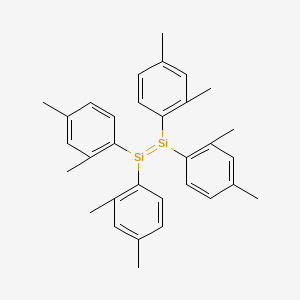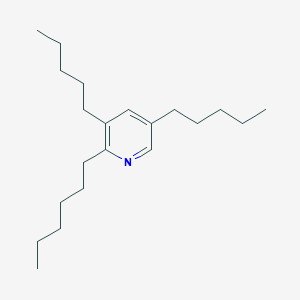
3,5-Dipentyl-2-hexyl-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dipentyl-2-hexyl-pyridine is an organic compound with the molecular formula C21H37N and a molecular weight of 303.5252 g/mol . It belongs to the class of pyridine derivatives, which are aromatic heterocycles containing a nitrogen atom in the ring structure . This compound is characterized by its unique structure, which includes two pentyl groups and one hexyl group attached to the pyridine ring.
Vorbereitungsmethoden
The synthesis of 3,5-Dipentyl-2-hexyl-pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-hexylpyridine with pentyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, allowing the nucleophilic substitution to occur . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3,5-Dipentyl-2-hexyl-pyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Wissenschaftliche Forschungsanwendungen
3,5-Dipentyl-2-hexyl-pyridine has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between pyridine derivatives and biological macromolecules.
Medicine: Research into the potential therapeutic applications of pyridine derivatives includes their use as antimicrobial, antiviral, and anticancer agents.
Wirkmechanismus
The mechanism of action of 3,5-Dipentyl-2-hexyl-pyridine involves its interaction with specific molecular targets and pathways. The nitrogen atom in the pyridine ring can act as a nucleophile, forming coordination complexes with metal ions. This property is exploited in catalysis and coordination chemistry. Additionally, the hydrophobic alkyl chains may facilitate interactions with lipid membranes, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
3,5-Dipentyl-2-hexyl-pyridine can be compared with other pyridine derivatives such as:
2,6-Dipentylpyridine: Similar in structure but with different alkyl group positions, leading to variations in reactivity and applications.
3,5-Diethyl-2-hexyl-pyridine: The shorter ethyl groups result in different physical and chemical properties.
2-Hexyl-3,5-dimethylpyridine: The presence of methyl groups instead of pentyl groups affects the compound’s solubility and reactivity.
Eigenschaften
CAS-Nummer |
114145-39-0 |
|---|---|
Molekularformel |
C21H37N |
Molekulargewicht |
303.5 g/mol |
IUPAC-Name |
2-hexyl-3,5-dipentylpyridine |
InChI |
InChI=1S/C21H37N/c1-4-7-10-13-16-21-20(15-12-9-6-3)17-19(18-22-21)14-11-8-5-2/h17-18H,4-16H2,1-3H3 |
InChI-Schlüssel |
HHSSUILMGDVUQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(C=C(C=N1)CCCCC)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


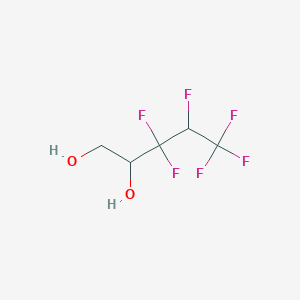

![[3-(Benzenesulfinyl)-3-chloropropyl]benzene](/img/structure/B14286690.png)
![2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride](/img/structure/B14286695.png)
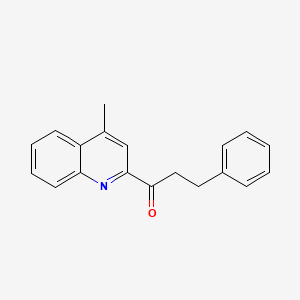
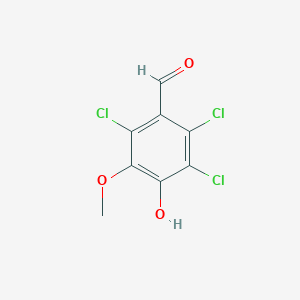

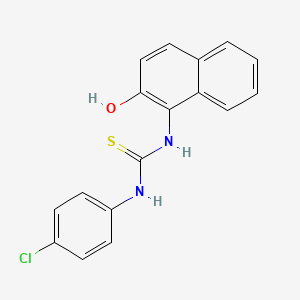
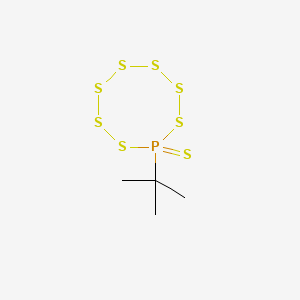
![{[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene](/img/structure/B14286721.png)
